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(1R,6S)-Bicyclo[4.1.0]heptan-2-amine

Cat. No.: B13248471
M. Wt: 111.18 g/mol
InChI Key: WPUVOLWCVQYEPT-GFCOJPQKSA-N
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Description

Significance of Bicyclic Systems in Organic Synthesis and Drug Discovery

The utility of bicyclic systems in the realms of organic synthesis and drug discovery is multifaceted and well-established. These frameworks provide a level of structural pre-organization and complexity that is often sought after in the design of new molecules with specific functions.

One of the most significant features of bicyclic systems is their inherent conformational rigidity. Unlike their flexible acyclic counterparts, the fused ring structure of bicyclic compounds restricts the number of accessible conformations. This structural constraint is highly advantageous in drug design, as it can lead to a higher binding affinity and selectivity for a biological target. By locking a molecule into a specific three-dimensional arrangement, the entropic penalty of binding is reduced, and the interactions with a receptor or enzyme active site can be optimized. The bicyclo[4.1.0]heptane framework, with its strained cyclopropane (B1198618) ring, imparts a distinct and rigid geometry to the molecule.

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are frequently found in biologically active compounds. These scaffolds have the ability to interact with multiple biological targets, making them a valuable starting point for the development of new drugs. Bicyclic structures are often classified as privileged scaffolds due to their ability to present functional groups in a well-defined spatial orientation, mimicking the secondary structures of peptides and other biomolecules. The bicyclo[4.1.0]heptane core has been incorporated into various compounds with potential therapeutic applications, highlighting its status as a valuable privileged scaffold.

Historical Development of Bicyclo[4.1.0]heptane Synthesis

The construction of the bicyclo[4.1.0]heptane skeleton has been a subject of interest for synthetic organic chemists for decades. The primary challenge lies in the stereocontrolled formation of the fused cyclopropane ring. Several key reactions have been instrumental in the historical development of synthetic routes to this framework.

One of the earliest and most fundamental methods for the synthesis of bicyclo[4.1.0]heptanes is the Simmons-Smith reaction . Developed in the 1950s, this reaction involves the treatment of an alkene, such as cyclohexene, with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. tesisenred.netsmolecule.com This method is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.

Another important historical method is the Corey-Chaykovsky reaction , which utilizes sulfur ylides to deliver a methylene (B1212753) group to an α,β-unsaturated ketone. researchgate.net This reaction has been successfully employed for the synthesis of bicyclo[4.1.0]heptenone systems. amadischem.com Over the years, numerous modifications and improvements to these classical methods have been developed, offering greater control over stereoselectivity and functional group tolerance. The development of catalytic, enantioselective methods has been a major focus, allowing for the synthesis of specific chiral isomers. nih.govchem-space.com

Reaction NameReagentsKey Features
Simmons-Smith ReactionDiiodomethane, Zn-Cu coupleStereospecific, reliable for unfunctionalized alkenes
Corey-Chaykovsky ReactionSulfur ylide, α,β-unsaturated ketoneForms cyclopropyl (B3062369) ketones, good for functionalized systems

Contemporary Research Landscape of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine

While the broader bicyclo[4.1.0]heptane framework has been extensively studied, research specifically targeting the this compound isomer is more specialized. This particular stereoisomer presents a unique spatial arrangement of the amine group relative to the bicyclic core, which can have significant implications for its biological activity and chemical reactivity.

Contemporary research efforts in this area are largely focused on the development of stereoselective synthetic methods to access this and other specific stereoisomers of bicyclo[4.1.0]heptane amines. The precise control of stereochemistry is crucial in medicinal chemistry, as different enantiomers and diastereomers of a drug can have vastly different pharmacological and toxicological profiles.

Recent synthetic strategies often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclopropanation or amination steps. For instance, the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives can be achieved through catalytic desymmetrization of meso-compounds. nih.govacs.org The introduction of the amine group can be accomplished through various methods, including reductive amination of a corresponding ketone or nucleophilic substitution reactions.

The this compound scaffold and its derivatives are of interest as building blocks in the synthesis of more complex molecules with potential applications in drug discovery. For example, derivatives of this amine have been explored as components of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which are being investigated for the treatment of obesity. researchgate.net The rigid bicyclic framework helps to position key pharmacophoric elements in the correct orientation for receptor binding.

While detailed research findings on the specific biological activities of this compound are not widely published in publicly accessible literature, its availability from commercial suppliers suggests its use as a synthetic intermediate in proprietary drug discovery programs. The ongoing interest in conformationally constrained amines as components of bioactive molecules ensures that the synthesis and applications of this and related compounds will continue to be an active area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13248471 (1R,6S)-Bicyclo[4.1.0]heptan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1

InChI Key

WPUVOLWCVQYEPT-GFCOJPQKSA-N

Isomeric SMILES

C1C[C@H]2C[C@H]2C(C1)N

Canonical SMILES

C1CC2CC2C(C1)N

Origin of Product

United States

Stereochemical Control and Asymmetric Synthesis of 1r,6s Bicyclo 4.1.0 Heptan 2 Amine and Analogues

Enantioselective and Diastereoselective Synthetic Pathways

The construction of the chiral bicyclo[4.1.0]heptane framework with specific stereochemistry at multiple centers requires synthetic methods that offer high levels of stereocontrol. Key strategies include asymmetric catalysis and the use of chiral auxiliaries to direct the formation of desired stereoisomers.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical tool for the synthesis of enantiomerically enriched chiral alcohols, which are versatile precursors for bicyclo[4.1.0]heptane systems. nih.govuab.cat This method typically employs bifunctional ruthenium catalysts in the presence of a hydrogen donor, such as isopropanol. uab.cat

The enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, key building blocks, has been successfully achieved using ATH. nih.govresearchgate.netsemanticscholar.org Starting from a common precursor, 1,4-cyclohexenedione monoethylene ketal, both enantiomers of 4-hydroxy-2-cyclohexenone can be synthesized by selecting the appropriate chiral catalyst. nih.govuab.cat For instance, the use of an (R,R)-configured Noyori-type ruthenium catalyst leads to the (R)-enantiomer of the allylic alcohol, while the (S,S)-catalyst yields the (S)-enantiomer. nih.gov These chiral cyclohexenones serve as versatile intermediates for the stereoselective synthesis of cyclopropyl-fused cyclohexane (B81311) nucleoside analogues. nih.govresearchgate.net

Catalyst ConfigurationProduct EnantiomerEnantiomeric Excess (ee)Reference
(R,R)-TsDPEN Ru(II)(R)-4-hydroxy-2-cyclohexenone92% nih.gov
(S,S)-TsDPEN Ru(II)(S)-4-hydroxy-2-cyclohexenone92% nih.gov
Table 1: Catalyst control in the Asymmetric Transfer Hydrogenation of 1,4-cyclohexenedione monoethylene ketal.

The reaction proceeds with high selectivity and under mild conditions, making it an efficient strategy for establishing the initial stereocenter on the cyclohexane ring before the introduction of the cyclopropane (B1198618) moiety. uab.cat

The introduction of functional groups at specific positions on the bicyclo[4.1.0]heptane core with precise stereocontrol is crucial for the synthesis of complex analogues. Highly diastereoselective allylic oxidation is a key transformation in this regard. nih.govacs.org

In the synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, a pivotal step involves the allylic hydroxylation of a bicyclic alkene intermediate. nih.govacs.org This transformation has been achieved with excellent regio- and stereoselectivity using selenium dioxide (SeO₂) as a catalyst with tert-butyl hydroperoxide as the stoichiometric oxidant. nih.gov The reaction yields the corresponding allylic alcohol as a single diastereoisomer. nih.gov The high degree of stereocontrol is attributed to a mechanism involving two consecutive pericyclic reactions: an ene reaction followed by a nih.govresearchgate.net-sigmatropic rearrangement, which occurs through the less sterically hindered face of the molecule. nih.gov

This method allows for the precise installation of a hydroxyl group, which can then be further manipulated to introduce other functionalities, including the amine group, while maintaining stereochemical integrity.

Hydroboration-oxidation is a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes, often proceeding with high stereoselectivity. masterorganicchemistry.com In the context of bicyclo[4.1.0]heptane synthesis, this reaction is employed to introduce hydroxyl groups with defined stereochemistry. nih.govacs.org

The hydroboration of allylic alcohol derivatives of bicyclo[4.1.0]heptane using sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup, leads to the formation of diols. nih.govacs.org This reaction is highly stereoselective, with the hydroxyl group being introduced on the same face of the ring as the borane addition (syn-addition). masterorganicchemistry.com The facial selectivity of the hydroboration is directed by the existing stereocenters and the conformational constraints of the bicyclic system. nih.gov This controlled introduction of multiple hydroxyl groups is essential for building the complex, multi-chiral centers found in many bicyclo[4.1.0]heptane-based nucleoside analogues. nih.govacs.org

ReagentKey FeatureOutcomeReference
9-Borabicyclo[3.3.1]nonane (9-BBN)Steric hindranceHigh regioselectivity and stereoselectivity nih.govacs.org
H₂O₂ / NaOHOxidative workupRetention of stereochemistry at the carbon-boron bond masterorganicchemistry.com
Table 2: Reagents and outcomes in stereoselective hydroboration-oxidation.

The formation of the cyclopropane ring is the defining step in the synthesis of the bicyclo[4.1.0]heptane scaffold. Stereocontrol during this cyclopropanation reaction is critical for establishing the relative and absolute stereochemistry of the final product. Various strategies employing chiral auxiliaries and catalysts have been developed to achieve this.

One approach involves the use of a chiral auxiliary that is temporarily attached to the substrate to direct the cyclopropanation reaction. For example, a catalytically formed chiral oxazolidine can serve as an auxiliary to control the facial selectivity of dichlorocarbene addition to a tetrasubstituted olefin, leading to highly substituted cyclopropane derivatives. nih.gov Helicene-based chiral auxiliaries have also been used in the enantioselective cycloisomerization of N-tethered 1,6-enynes to yield bicyclo[4.1.0]heptane structures with high enantiomeric excess. mdpi.com

Transition metal catalysis offers a powerful alternative for asymmetric cyclopropanation. researchgate.net Chiral catalysts based on metals such as cobalt, nih.gov copper, researchgate.net and rhodium researchgate.net have been extensively studied. For instance, chiral cobalt(II) porphyrin complexes have demonstrated exceptional stereocontrol in cyclopropanation reactions using diazoacetates. nih.gov Palladium-catalyzed intramolecular coupling and cyclization of dienyl compounds with β-styryl bromides has also been shown to produce 2-styryl-substituted bicyclo[4.1.0]heptenes with high regio- and stereoselectivity. doi.org The Simmons-Smith cyclopropanation, a widely used method, can be rendered asymmetric by using chiral ligands or auxiliaries. researchgate.net

Resolution of Racemic Mixtures in Bicyclo[4.1.0]heptane Synthesis

While asymmetric synthesis aims to produce a single enantiomer directly, the resolution of racemic mixtures remains a valuable and practical alternative for obtaining enantiomerically pure compounds. libretexts.org A racemic mixture is a 50:50 mixture of two enantiomers. libretexts.org The process of separating these enantiomers is known as resolution. libretexts.org

Since enantiomers possess identical physical properties, their direct separation is generally not feasible. libretexts.org The most common strategy for resolution involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.org Diastereomers have different physical properties and can therefore be separated by techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the individual, enantiomerically pure compounds.

In the context of bicyclo[4.1.0]heptane derivatives, this can be achieved through classical chemical resolution. For instance, racemic amines can be treated with a chiral acid, such as tartaric acid, to form diastereomeric salts that may be separated by fractional crystallization. researchgate.net Another powerful method is enzymatic resolution. Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. A patent describes the resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester isomers using enzymes like α-chymotrypsin, alkaline protease, or papain, which selectively hydrolyze one isomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. google.com

Impact of Chirality on Molecular Recognition

The specific three-dimensional structure of a molecule, dictated by its chirality, is fundamental to its ability to interact with biological systems. Molecular recognition, the process by which molecules bind specifically to one another, is highly sensitive to stereochemistry.

In bicyclo[4.1.0]heptane-based compounds, the rigid, conformationally constrained framework presents substituents in a well-defined spatial orientation. acs.org This pre-organization can enhance binding affinity and selectivity for target enzymes or receptors. For example, conformationally locked carbocyclic nucleoside analogues with a fused cyclopropane ring have been designed to mimic the conformation of natural nucleosides, potentially leading to improved enzyme recognition. acs.org

The importance of chirality is clearly demonstrated in studies of enzyme-substrate interactions. For instance, the enzyme monoamine oxidase-B (MAO-B) exhibits stereoselectivity in the oxidation of chiral substrates. Studies using the enantiomers and diastereomers of 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane, a cyclopropyl (B3062369) analogue of a known neurotoxin, have been conducted to probe the enantioselectivity and diastereoselectivity of the MAO-B active site. researchgate.net Such studies are crucial for understanding the structural requirements for substrate binding and catalysis, and for the rational design of specific enzyme inhibitors or substrates. The precise stereochemistry of the bicyclo[4.1.0]heptane core dictates how the molecule fits into the chiral active site of the enzyme, influencing its biological activity.

Reaction Mechanisms and Mechanistic Investigations in Bicyclo 4.1.0 Heptane Chemistry

Elucidation of Reaction Pathways for Bicyclo[4.1.0]heptane Formation

The construction of the strained bicyclo[4.1.0]heptane framework often involves cyclization reactions where the precise mechanism dictates the efficiency and stereoselectivity of the process. Radical-mediated pathways have emerged as powerful strategies for this purpose.

Radical cascade reactions provide an efficient means to construct the bicyclo[4.1.0]heptane skeleton, often from acyclic precursors like 1,6-enynes. nih.gov These reactions typically proceed under mild conditions and can tolerate a variety of functional groups. A notable strategy is the transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. researchgate.netrsc.org In one such approach, the reaction is initiated by a hydroxyl radical, which triggers a cascade of events leading to the formation of functionalized aza-bicyclo[4.1.0]heptane derivatives. researchgate.net

Another powerful method involves photoredox catalysis to initiate divergent radical cascade annulations of 1,6-enynes. nih.gov These reactions are mediated by a β-oxyvinyl radical, which is generated from the addition of a photocatalytically produced pyridine (B92270) N-oxy radical to the alkyne portion of the 1,6-enyne. nih.gov The resulting vinyl radical intermediate undergoes a 6-exo-trig cyclization, followed by an intramolecular trapping step to yield the bicyclo[4.1.0]heptane core. nih.gov This methodology allows for the synthesis of a diverse range of cyclopropane-fused bicyclic compounds under metal-free conditions using visible light. nih.gov

Reaction Type Precursor Key Reagents/Conditions Key Intermediate Product Reference
Oxidative CyclopropanationAza-1,6-enynesIodine, TBHP (mild conditions)Hydroxyl RadicalAza-bicyclo[4.1.0]heptane-2,4,5-triones researchgate.net
Photoredox Cascade Annulation1,6-Enynes2,6-Lutidine N-oxide, Blue LED lightβ-Oxyvinyl RadicalBicyclo[4.1.0]heptan-5-ones nih.gov

The transient nature of radical intermediates makes their direct detection challenging, but their existence is strongly supported by mechanistic studies and control experiments. researchgate.netrsc.org In the radical-promoted synthesis of bicyclo[4.1.0]heptane derivatives from aza-1,6-enynes, the proposed radical pathway is substantiated by trapping experiments and the observed reactivity patterns. researchgate.netrsc.org For instance, the mechanism involving an initial hydroxyl radical is supported by detecting related intermediate species, confirming the proposed cascade transformation. rsc.org While techniques like online mass spectrometry are ideal for observing transient species, much of the mechanistic evidence in these complex radical cascades comes from indirect methods, including the analysis of side products and computational modeling. In the study of enzyme-catalyzed oxidations of norcarane (B1199111) (bicyclo[4.1.0]heptane), products are typically quantified by Gas Chromatography (GC) and identified by GC-mass spectrometry, which allows for the identification of rearranged products that point to specific radical or cationic intermediates. ufl.edu

Ring-Opening and Rearrangement Mechanisms in Bicyclo[4.1.0]heptane Systems

The inherent strain of the cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane system makes it susceptible to ring-opening and rearrangement reactions under various conditions, including catalysis by transition metals or initiation by radicals. acs.orgucl.ac.uk

Platinum salts, for example, have been shown to catalyze the isomerization and rearrangement of bicyclic cyclopropane derivatives. acs.orgnih.gov The mechanism for the rearrangement of substrates like 1-hydroxy-bicyclo[3.1.0]hexane, a related system, involves three main steps as elucidated by computational studies. nih.gov First, an oxidative addition of the platinum catalyst to a C-C bond of the cyclopropane ring forms a platinacyclobutane intermediate. nih.gov This is followed by the cleavage of a platinum-carbon bond to open the four-membered ring. nih.gov The final step is a protodeplatination event that releases the catalyst and yields the rearranged monocyclic product. nih.gov

Radical-mediated ring-opening is another important transformation. ucl.ac.uk The reductive ring-opening of cyclopropyl (B3062369) ketone systems, such as 7-methylenebicyclo[4.1.0]heptan-2-one, using lithium in liquid ammonia (B1221849) generates ketyl radical anions. ucl.ac.uk The subsequent cleavage of the cyclopropane ring can be influenced by stereoelectronic factors, with cleavage of the exocyclic bond being observed. ucl.ac.uk However, cleavage of the more substituted endocyclic bond can also occur, leading to the formation of seven-membered ring derivatives via a more stable allylic radical intermediate. ucl.ac.uk

Theoretical Studies and Computational Analysis of Reactivity

Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms, transition states, and the electronic factors that control the reactivity of bicyclo[4.1.0]heptane systems.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving the bicyclo[4.1.0]heptane skeleton due to its balance of accuracy and computational cost. acs.orgsemanticscholar.org DFT calculations have been employed to map the potential energy surfaces for platinum-catalyzed rearrangement reactions, revealing the step-wise nature of the process involving oxidative addition, ring cleavage, and protodeplatination. acs.orgnih.gov These studies have calculated the activation barriers for each step, providing a quantitative understanding of the reaction kinetics. nih.gov

In the study of C(sp³)–H bond oxygenation of bicyclo[n.1.0]alkanes by dioxiranes, DFT computations were performed using the ωB97X-D functional to optimize molecular geometries and calculate activation free energies. semanticscholar.org These calculations successfully predicted the observed site-selectivities and diastereoselectivities, attributing them to specific electronic and steric factors. semanticscholar.orgacs.org DFT has also been used to support proposed mechanisms in radical cyclizations for the formation of aza-bicyclo[4.1.0]heptane derivatives. researchgate.net

System/Reaction Studied Computational Method Key Finding Reference
Pt-Salt Catalyzed RearrangementDFT (M06 functional)Elucidation of a three-step mechanism (oxidative addition, ring cleavage, protodeplatination) and associated activation barriers. acs.orgnih.gov
C(sp³)–H Bond OxygenationDFT (ωB97X-D functional)Explained high site-selectivity and diastereoselectivity; linked reactivity to hyperconjugation effects. semanticscholar.orgacs.org
Ti-Catalyzed HydroaminoalkylationDFTExplained regioselectivity of inserting 7-methylenebicyclo[4.1.0]heptane into a Ti-C bond. researchgate.net
Conformation of Diazabicyclo[4.1.0]heptanesQuantum-chemical (B3LYP/6-31G*)Showed that stereoelectronic interactions equalize the energies of chair, half-chair, and boat conformations. researchgate.net

Stereoelectronic effects, particularly hyperconjugation, play a critical role in the stability and reactivity of bicyclo[4.1.0]heptane systems. semanticscholar.orgbeilstein-journals.org Hyperconjugation involves the interaction of a filled donor orbital with a nearby empty acceptor orbital, leading to electron delocalization and stabilization. beilstein-journals.org

Applications As Chiral Building Blocks and Synthetic Scaffolds

Utilization of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine in Complex Molecule Synthesis

The unique stereochemistry and conformational rigidity of the bicyclo[4.1.0]heptane framework make it an attractive starting point for the synthesis of intricate molecular architectures. Its application spans the creation of modified nucleosides, the development of compound libraries inspired by natural products, and the construction of novel heterocyclic systems for medicinal applications.

A significant application of bicyclo[4.1.0]heptane derivatives is in the synthesis of Carbocyclic Nucleoside Analogues (CNAs). In these molecules, a carbocyclic ring replaces the furanose sugar moiety of natural nucleosides. This substitution enhances metabolic stability by preventing enzymatic cleavage of the glycosidic bond. nih.gov The bicyclo[4.1.0]heptane scaffold, in particular, introduces conformational rigidity that can lock the molecule in a biologically relevant orientation, mimicking the North or South conformations of the natural sugar ring. uab.cat

Researchers have developed stereoselective synthetic routes to CNAs built on a bicyclo[4.1.0]heptane template. nih.govnih.gov A common strategy begins with 1,4-cyclohexanedione, which undergoes a series of reactions including asymmetric synthesis to establish the desired stereochemistry. uab.catacs.org Key steps often involve highly diastereoselective reactions like allylic oxidation and hydroboration to install the necessary functional groups on the bicyclic core. nih.govacs.org An azide (B81097) intermediate is frequently used to introduce the amine functionality, which is then elaborated to couple with various nucleobases. nih.govresearchgate.net This modular approach allows for the synthesis of a diverse range of CNAs incorporating both natural nucleobases and functionalized 1,2,3-triazoles. nih.govacs.org

Table 1: Key Synthetic Intermediates in the Synthesis of Bicyclo[4.1.0]heptane-based CNAs
Intermediate CompoundStarting MaterialKey Transformation(s)Purpose in SynthesisReference
Enantiomerically pure bicyclo[4.1.0]heptane alcohol1,4-CyclohexanedioneMonoketalization, oxidation, stereoselective reductionEstablishes the core bicyclic structure with defined stereochemistry. nih.govuab.cat
Functionalized bicyclo[4.1.0]heptyl azideBicyclo[4.1.0]heptane alcohol derivativeAllylic oxidation, hydroboration, conversion to azideServes as a versatile precursor for introducing the amine group required for nucleobase coupling. nih.govacs.org
Final Carbocyclic Nucleoside AnalogueBicyclo[4.1.0]heptyl azideReduction of azide, coupling with nucleobases or formation of triazoles via cycloadditionGenerates the target bioactive molecules with enhanced metabolic stability. nih.govacs.org

The bicyclo[4.1.0]heptane scaffold is a structural motif present in various natural products. Its incorporation into compound libraries allows for the exploration of new chemical space and the discovery of novel bioactive molecules. mdpi.com Synthetic strategies focus on creating highly functionalized scaffolds that allow for diversification through various chemical reactions. For instance, aza-bicyclic systems based on this core can be prepared and subsequently modified through reactions like reductive amination, acylation, and sulfonylation to generate a collection of diverse small molecules. mdpi.com These collections, inspired by the structural complexity of natural products, are valuable resources for screening campaigns in drug discovery. researchgate.net

Derivatives of this compound are crucial for synthesizing aza-bicyclic systems with potential applications in medicinal chemistry. The introduction of a nitrogen atom into the bicyclic framework, creating 3-azabicyclo[4.1.0]heptane derivatives, has been a key strategy in developing inhibitors of monoamine reuptake. google.comacs.org These compounds are designed to interact with transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).

The synthesis of these aza-bicyclic systems often involves multi-step sequences starting from readily available materials. researchgate.net Efficient approaches have been developed to produce key intermediates, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which can then be used in divergent synthetic routes to create a variety of functionalized derivatives. researchgate.net These building blocks are particularly valuable in drug discovery due to their rigid, three-dimensional shapes, which can lead to improved physicochemical properties and target selectivity. researchgate.netchemrxiv.org

Design and Synthesis of Constrained Bicyclic Peptide Scaffolds

The conformational constraint inherent in the bicyclo[4.1.0]heptane structure is highly beneficial in the design of peptidomimetics. By incorporating this scaffold into a peptide backbone, specific secondary structures, such as turns or helices, can be stabilized. acs.org This approach is used to create peptides with enhanced proteolytic stability and improved biological activity. nih.govnih.gov

Constrained bicyclic amino acids derived from the bicyclo[4.1.0]heptane core can serve as proline or pipecolic acid analogues. acs.org The synthesis of these unnatural amino acids requires stereocontrolled methods to incorporate the bicyclic amine into a peptide chain. The resulting bicyclic peptides possess a well-defined three-dimensional structure that can facilitate high-affinity binding to protein targets. nih.govnih.gov This strategy has been successfully employed to develop highly constrained bicyclic peptide libraries for screening against various biological targets, leading to the identification of potent and stable peptide-based therapeutics. nih.gov

Development of Novel Organic Amine Compounds

This compound is a precursor for a wide range of novel organic amine compounds. The synthetic versatility of the bicyclic cyclopropylamine (B47189) structure allows for extensive functionalization. researchgate.net For example, the amine group can be a handle for various transformations, leading to amides, sulfonamides, and more complex heterocyclic systems. mdpi.comresearchgate.net

The development of these novel amines is driven by the search for molecules with unique properties for applications in materials science and medicinal chemistry. The rigid bicyclo[4.1.0]heptane framework is considered a promising bioisosteric replacement for planar aromatic rings, offering improved three-dimensionality which can enhance solubility and metabolic stability. researchgate.netchemrxiv.org Synthetic methodologies, such as transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, have been developed to efficiently access functionalized azabicyclo[4.1.0]heptane derivatives, further expanding the chemical space accessible from this versatile scaffold. researchgate.net

Table 2: Examples of Novel Organic Amine Compounds Derived from the Bicyclo[4.1.0]heptane Scaffold
Compound ClassSynthetic ApproachKey FeaturesPotential ApplicationReference
6-Aryl-3-azabicyclo[4.1.0]heptanesMulti-step synthesis involving cyclopropanation and amine incorporation.Rigid scaffold with aryl substitution for target interaction.Triple reuptake inhibitors for CNS disorders. acs.org
Bicyclic N-Boc protected γ-amino acidDivergent synthesis from a common hydroxymethyl intermediate.Constrained amino acid with a protected amine for peptide synthesis.Building block for peptidomimetics and constrained peptides. researchgate.net
Azabicyclo[4.1.0]heptane-2,4,5-trionesOxidative cyclopropanation of aza-1,6-enynes.Highly functionalized core with multiple reactive sites.Intermediate for complex molecule synthesis. researchgate.net

Structural Modifications and Derivative Synthesis of 1r,6s Bicyclo 4.1.0 Heptan 2 Amine

Functionalization Strategies on the Bicyclo[4.1.0]heptane Core

Modification of the carbocyclic skeleton of bicyclo[4.1.0]heptane derivatives allows for the introduction of diverse chemical functionalities, fundamentally altering the molecule's steric and electronic properties.

The incorporation of heteroatoms and various functional groups onto the bicyclo[4.1.0]heptane core is a primary strategy for expanding its chemical diversity. Methods range from the epoxidation of olefinic precursors to the direct construction of heteroatom-containing bicyclic systems.

One prominent approach involves the synthesis of oxabicyclo[4.1.0]heptane derivatives (also known as cyclohexene oxides) via the epoxidation of a corresponding cyclohexene precursor. The resulting epoxide ring is a versatile electrophilic site, susceptible to ring-opening reactions by a wide array of nucleophiles, providing a direct pathway to derivatives substituted with heteroatoms like nitrogen or sulfur.

Halogenation is another key functionalization technique. For instance, 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds can be prepared through the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. scispace.com This method introduces two halogen atoms at the bridgehead-adjacent position (C7), which can serve as handles for further transformations. Subsequent chlorine-to-lithium exchange reactions can be used to produce monochloro derivatives. scispace.com

Furthermore, the bicyclo[4.1.0]heptane core can be constructed with integrated functional groups. The Corey-Chaykovsky reaction of quinone monoketals has been utilized to synthesize highly substituted bicyclo[4.1.0]heptenones . researchgate.net This method introduces a ketone functionality, which is a valuable anchor for subsequent chemical modifications. Similarly, visible light-mediated reactions of diazoenals with dienes can produce enal-functionalized bicyclo[4.1.0]heptane derivatives, incorporating an aldehyde group that can be selectively reduced or otherwise modified. chemrxiv.org

The table below summarizes selected strategies for introducing heteroatoms and functional groups.

Strategy Precursor(s) Reagents/Conditions Functionalized Product Type Key Introduced Groups
DihalocyclopropanationN-Boc-1,2,3,4-tetrahydropyridineDihalocarbene7,7-Dihalo-2-azabicyclo[4.1.0]heptaneTwo halogen atoms (e.g., Cl, Br)
Corey-Chaykovsky ReactionQuinone monoketalSulfur ylidesBicyclo[4.1.0]heptenoneKetone
Photoclick ReactionDiazodienal, 1,3-dieneVisible lightEnal-functionalized bicyclo[4.1.0]heptaneAldehyde, Ester
Epoxidation & Ring OpeningCyclohexene derivativem-CPBA, then Nucleophile (e.g., R-NH₂, R-SH)Substituted Bicyclo[4.1.0]heptanolHydroxyl, Amino, Thiol, etc.

The primary amine group of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine is a key site for selective functionalization. Standard transformations for primary amines, such as N-alkylation, N-acylation, and sulfonylation, can be readily applied to generate a diverse library of derivatives.

Reductive amination represents a powerful method for introducing a variety of substituents onto the nitrogen atom. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to yield the corresponding secondary or tertiary amine. This strategy has been successfully applied to related deprotected halogenated secondary cyclopropylamines, where the transformation can trigger subsequent ring cleavage under certain conditions, highlighting the synthetic utility of this approach. scispace.com

Another fundamental derivatization is amide formation, achieved by reacting the amine with an activated carboxylic acid, acid chloride, or anhydride. This reaction forms a stable amide bond and is a cornerstone of medicinal chemistry for modifying the properties of amine-containing scaffolds.

Derivatization Reaction Reagent Class Resulting Functional Group General Product Structure
N-AlkylationAlkyl halide (R-X)Secondary/Tertiary AmineBicyclo[4.1.0]heptan-2-NHR or -NR₂
Reductive AminationAldehyde (RCHO) or Ketone (R₂CO), Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineBicyclo[4.1.0]heptan-2-NHCH₂R or -NHCR₂
N-AcylationAcid chloride (RCOCl) or Anhydride ((RCO)₂O)AmideBicyclo[4.1.0]heptan-2-NHCOR
N-SulfonylationSulfonyl chloride (RSO₂Cl)SulfonamideBicyclo[4.1.0]heptan-2-NHSO₂R

Synthesis of Substituted Bicyclo[4.1.0]heptane-7-carboxylic Acid Amides

The synthesis of amides at the C7 position of the bicyclic system introduces functionality at the cyclopropane (B1198618) ring itself. The general approach begins with the corresponding Bicyclo[4.1.0]heptane-7-carboxylic acid. The carboxylic acid group must first be activated to facilitate nucleophilic attack by an amine.

Common methods for carboxylic acid activation include:

Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride readily reacts with a primary or secondary amine to form the desired amide.

Use of carbodiimide coupling agents , such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then displaced by the amine.

These methods have been noted in the literature for the preparation of bicyclo[4.1.0]heptane-7-carboxylic acid amides, including those with additional alkyl substituents on the bicyclic skeleton. google.com

Preparation of Azabicyclo[4.1.0]heptane Derivatives with Tuned Properties

Azabicyclo[4.1.0]heptane derivatives, where a carbon atom in the six-membered ring is replaced by nitrogen, are of significant interest. rsc.org These scaffolds are prevalent in medicinally important compounds. rsc.org Synthetic strategies allow for the creation of these nitrogen-containing bicyclic systems with a variety of functional groups, effectively tuning their chemical properties.

A notable strategy is the dihalocyclopropanation of N-Boc protected cyclic enamines, such as N-Boc-1,2,3,4-tetrahydropyridine, to produce stable N-Boc-7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. scispace.com The Boc-protecting group can be removed, and the resulting secondary amine can be functionalized, for example, via reductive amination. scispace.com

Another innovative, transition-metal-free approach is the oxidative cyclopropanation of aza-1,6-enynes. rsc.orgnih.gov This methodology uses iodine and tert-butyl hydroperoxide (TBHP) to construct valuable, functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.orgnih.gov This reaction is notable for its operational simplicity, rapid completion, and compatibility with a wide range of functional groups. nih.gov The resulting trione structure offers multiple reactive sites for further synthetic elaboration.

A divergent strategy has been developed starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which can be synthesized in four steps. researchgate.net This intermediate allows for short reaction sequences to provide a variety of bifunctional derivatives, including novel bicyclic γ-amino acids. researchgate.net

Synthetic Method Starting Materials Key Reagents Product Core Structure Key Features/Properties
DihalocyclopropanationN-Boc-1,2,3,4-tetrahydropyridineDihalocarbene (e.g., from CHBr₃, KOtBu)N-Boc-7,7-dihalo-2-azabicyclo[4.1.0]heptaneIntroduces halogens for cross-coupling; stable, protected amine. scispace.com
Oxidative CyclopropanationAza-1,6-enyneI₂, TBHPAzabicyclo[4.1.0]heptane-2,4,5-trioneMetal-free; introduces multiple ketone groups for derivatization. rsc.orgnih.gov
Divergent Synthesis(from) tert-butyl 4-oxo-3-piperidinecarboxylateMulti-step synthesis6-Functionalized 3-azabicyclo[4.1.0]heptanesAccess to diverse functional groups (e.g., -CH₂OH, -COOH) from a common intermediate. researchgate.net

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Techniques for Stereoisomers and Derivatives

Spectroscopic analysis provides fundamental insights into the molecular framework of bicyclo[4.1.0]heptane systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are routinely employed to determine connectivity, identify stereoisomers, and establish absolute configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of bicyclo[4.to]heptan-2-amine derivatives. Both ¹H and ¹³C NMR provide detailed information regarding the molecular skeleton, the chemical environment of individual atoms, and the relative stereochemistry of substituents.

One-dimensional (1D) NMR spectra offer initial structural data. For instance, in derivatives of the related bicyclo[4.1.0]heptan-2-ol, the bridgehead carbons (C1 and C6) typically resonate in the upfield region of the ¹³C NMR spectrum, between 15.5 and 22.8 ppm, which is characteristic of the strained cyclopropane-fused ring system. smolecule.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. HMBC experiments, for example, have been instrumental in confirming the regioselectivity of cycloaddition reactions in the synthesis of bicyclo[4.1.0]heptane-based nucleoside analogues by showing correlations between protons on the bicyclic frame and carbons in appended ring systems. nih.govacs.org Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining stereochemistry by identifying protons that are close in space, which helped to establish the cis relationship between key protons in certain derivatives. smolecule.com

Detailed analysis of coupling constants and chemical shifts in ¹H NMR spectra allows for the assignment of specific stereoisomers. The table below presents typical ¹H NMR data for a functionalized bicyclo[4.1.0]heptan-2-one derivative, illustrating the characterization process.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-107.53d7.7
H-147.44s
H-117.38t8.0
H-127.12dd8.1, 2.2
H-73.24t4.2
H-12.52dd8.0, 3.8
H-62.34-2.30m
Ha-32.40dt18.0, 4.5
Hb-32.17ddd17.9, 11.7, 6.2

Data adapted from a study on 7-(methoxycarbonyl)-bicyclo[4.1.0]heptan-2-one derivatives. wiley-vch.de

Mass Spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. wiley-vch.de

Electron Ionization (EI) is a common MS technique that generates characteristic fragmentation patterns, which can serve as a molecular fingerprint for identification and structural elucidation. For the related bicyclo[4.1.0]heptan-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a fragmentation pattern with significant peaks that aid in its identification. nih.gov For example, the mass spectrum of 3,7,7-trimethyl-bicyclo[4.1.0]heptan-2-one shows a distinct pattern useful for its characterization. nist.gov

Electrospray Ionization (ESI) is a softer ionization technique often used for more complex or sensitive molecules, typically detecting the protonated molecule [M+H]⁺. wiley-vch.de This method is crucial for confirming the mass of synthesized intermediates and final products in multi-step synthetic sequences.

The following table summarizes key mass spectrometry data for bicyclo[4.1.0]heptan-2-one, a related ketone analog.

Analysis TypeLibraryTotal PeaksTop m/z Peak2nd Highest m/z Peak3rd Highest m/z Peak
GC-MSMain Library26545567

Data sourced from the NIST Mass Spectrometry Data Center for Bicyclo[4.1.0]heptan-2-one. nih.gov

X-ray Crystallography stands as the definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of chiral molecules like the stereoisomers of bicyclo[4.1.0]heptan-2-amine. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

While obtaining suitable single crystals of the parent amine can be challenging, derivatization is a common strategy to facilitate crystallization. Studies on related bicyclic systems, such as bicyclo[4.1.0]heptan-2-ol derivatives, have successfully employed X-ray diffraction to confirm the relative and absolute stereochemistry of multiple chiral centers. smolecule.com For instance, the crystal structure of a protected triol derivative of bicyclo[4.1.0]heptane was solved in the monoclinic space group P2₁, confirming the rigid bicyclic structure and the stereochemical relationships between substituents. smolecule.com

In other cases, forming a salt with a known chiral counter-ion allows for the unambiguous determination of the amine's absolute configuration. This approach has been successfully used to confirm the absolute configuration of related amino compounds, such as trans-1-amino-2-dimethylaminocyclohexane, by crystallizing it as a complex with a chiral tartrate. researchgate.net

Computational Modeling for Conformational Analysis and Reactivity Prediction

Computational modeling provides powerful predictive insights into the structural and energetic properties of molecules that can be difficult to measure experimentally. Techniques such as molecular mechanics and quantum chemistry calculations are used to analyze the conformational landscape and predict the reactivity of bicyclo[4.1.0]heptane derivatives.

Conformational analysis of the bicyclo[4.1.0]heptane framework reveals a preference for chair-like conformations in the six-membered ring. smolecule.com Computational studies on bicyclo[4.1.0]heptan-2-ol have calculated that the boat conformation is approximately 2.1-2.3 kcal/mol higher in energy than the more stable chair form. The energy barrier for the interconversion between these conformations is estimated to be between 5.2 and 5.5 kcal/mol, indicating a degree of conformational flexibility at room temperature. smolecule.com The rigid cyclopropane (B1198618) ring acts as a conformational anchor during these transitions.

Computational methods are also employed to elucidate reaction mechanisms. For example, studies on the reactions of related methylenecyclopropanes (MCPs) have used computational analysis to explain the mechanism of Brønsted acid-mediated reactions. researchgate.net Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, has been used to study the interaction of bicyclic compounds with biological targets, providing guidance for the development of new therapeutic agents. nih.gov These modeling approaches are vital for understanding the structure-activity relationships that govern the chemical and biological properties of this compound and its analogs.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient and Enantioselective Synthesis

The precise stereochemical control required for the synthesis of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine presents a significant challenge, driving the development of innovative catalytic systems. A primary future direction lies in the advancement of asymmetric catalysis to produce this and related chiral amines with high efficiency and enantiopurity.

Furthermore, the use of chiral Brønsted acid catalysis is an emerging area with significant potential. nih.gov This strategy has been successfully employed in the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, suggesting its applicability to the construction of other strained bicyclic amine systems. nih.gov Future work will likely focus on designing new chiral Brønsted acids that can effectively catalyze the key bond-forming steps in the synthesis of the bicyclo[4.1.0]heptane framework with high stereocontrol.

The table below summarizes potential catalytic strategies for the enantioselective synthesis of bicyclic amines.

Catalytic StrategyPotential AdvantagesKey Research Focus
Titanium-Based MulticatalysisOne-pot synthesis, reduced waste, high efficiency.Adaptation to bicyclic systems, catalyst optimization.
Chiral Brønsted Acid CatalysisMetal-free, high enantioselectivity for strained systems.Design of new catalysts, exploration of substrate scope.
Asymmetric Imine AdditionDirect formation of chiral amine precursors.Development of new chiral ligands and catalysts. nih.gov

Exploration of New Chemical Reactivity and Transformations

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound imparts unique reactivity that is a fertile ground for future exploration. Research in this area is expected to focus on harnessing this strain-driven reactivity to forge new pathways to complex molecular architectures. rsc.org

A key area of investigation will be the controlled ring-opening of the cyclopropane ring. researchgate.net Depending on the reagents and conditions, this can lead to the formation of functionalized cyclohexane (B81311) or cycloheptane (B1346806) derivatives with defined stereochemistry. The development of new catalytic methods to control the regioselectivity and stereoselectivity of these ring-opening reactions will be a significant focus.

The application of radical chemistry to strained systems is another emerging frontier. scispace.com Radical-mediated transformations of highly strained propellanes have been shown to be effective for the synthesis of bicyclo[1.1.1]pentylamines. scispace.com Similar strategies could be developed for this compound, enabling novel C-H functionalization or the introduction of other functionalities through radical pathways.

Additionally, the participation of the amine group in directing or participating in novel transformations is an area ripe for discovery. This could include intramolecular cyclizations, rearrangements, or cycloaddition reactions to build more complex polycyclic systems. rsc.org For example, asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins have been demonstrated, highlighting the potential for this class of compounds in constructing cyclopentylamine (B150401) moieties. rsc.org

Green Chemistry Approaches to Bicyclo[4.1.0]heptan-2-amine Synthesis

The increasing demand for sustainable chemical manufacturing is driving research into greener synthetic methods. For this compound, future efforts will likely concentrate on the implementation of biocatalysis. nih.govresearchgate.net

The table below outlines some green chemistry approaches applicable to the synthesis of chiral amines.

Green Chemistry ApproachPrinciplePotential Application
BiocatalysisUse of enzymes (e.g., transaminases) for asymmetric synthesis.Direct, enantioselective amination of a bicyclic ketone precursor. nih.govhims-biocat.eu
Whole-Cell SystemsUtilization of microorganisms containing the desired enzymes.In-situ cofactor regeneration, simplified process. nih.gov
Sustainable SolventsReplacement of hazardous organic solvents with water or bio-based alternatives.Reduced environmental impact of the synthetic process.

Research will also focus on developing biocatalytic cascades, where multiple enzymatic steps are combined in a single pot to convert simple starting materials into the final product, minimizing purification steps and waste generation. rsc.org

Applications in Next-Generation Molecular Architectures

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the construction of next-generation molecular architectures, particularly in medicinal chemistry and materials science. semanticscholar.orgrsc.org

In drug discovery, constrained bicyclic scaffolds are increasingly being used as bioisosteres for aromatic rings to improve physicochemical properties such as solubility and metabolic stability. nih.gov The bicyclo[4.1.0]heptane framework can be used to orient substituents in a precise and predictable manner, which is crucial for optimizing interactions with biological targets. Future research will likely see the incorporation of this scaffold into a wider range of therapeutic agents.

There is also growing interest in the use of highly constrained bicyclic peptides as a new class of therapeutics. nih.govnih.gov These molecules exhibit enhanced stability against proteases and can be designed to bind to challenging protein targets with high affinity and specificity. nih.govnih.govrsc.org The this compound core could serve as a unique building block to create novel, conformationally restricted peptide mimetics with improved pharmacological profiles.

The unique topology of this bicyclic amine also suggests potential applications in materials science. For instance, it could be used as a monomer for the synthesis of novel polymers with defined stereochemistry, leading to materials with interesting chiroptical or mechanical properties. The development of synthetic routes to incorporate this and related bicyclic units into larger, well-defined architectures will be a key area of future research.

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